molecular formula C14H14N4O2S B4769376 N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE

N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4769376
M. Wt: 302.35 g/mol
InChI Key: IRKCRBMMPVBMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex heterocyclic compound that features a pyrazole, thiophene, and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole core.

    Construction of the isoxazole ring: This can be done via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving its target pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-18-9-10(8-16-18)7-15-14(19)11-6-12(20-17-11)13-4-3-5-21-13/h3-6,8-9H,2,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKCRBMMPVBMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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